molecular formula C25H30N4O3 B11307375 N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B11307375
M. Wt: 434.5 g/mol
InChI Key: OGRGYQGGIOEKSM-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic chemical compound designed for advanced pharmacological and neuroscience research. Its structure incorporates a 6-methoxy-1H-indole-2-carboxamide moiety, a scaffold observed in various bioactive molecules , linked to a benzylpiperazine group through a 4-oxobutyl chain. The benzylpiperazine unit is a recognized pharmacophore in medicinal chemistry, frequently investigated for its affinity toward central nervous system (CNS) targets. Specifically, benzylpiperazine derivatives have been explored as high-affinity, selective antagonists for dopamine D3 receptors, which are a target for treating addiction and neuropsychiatric disorders , and as potent and selective sigma-1 receptor (σ1R) antagonists with demonstrated efficacy in preclinical models of chronic neuropathic pain . The combination of these distinct structural features suggests this compound may serve as a valuable research tool for studying neurotransmitter systems. Researchers can utilize this compound in vitro to probe its binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and to elucidate its potential mechanism of action . It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-32-21-10-9-20-16-23(27-22(20)17-21)25(31)26-11-5-8-24(30)29-14-12-28(13-15-29)18-19-6-3-2-4-7-19/h2-4,6-7,9-10,16-17,27H,5,8,11-15,18H2,1H3,(H,26,31)

InChI Key

OGRGYQGGIOEKSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid

The indole core is synthesized via Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and ethyl levulinate. Cyclization under acidic conditions (HCl, ethanol, reflux, 12 h) yields 6-methoxy-1H-indole-2-carboxylic acid with 78–85% purity.

Activation of the Carboxylic Acid Group

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 1 h. This step achieves >90% conversion to the reactive O-acylisourea intermediate.

Coupling with 4-(4-Benzylpiperazin-1-yl)-4-Oxobutylamine

The activated intermediate is reacted with 4-(4-benzylpiperazin-1-yl)-4-oxobutylamine (synthesized separately via reductive amination of benzylpiperazine and succinic anhydride) in the presence of N,N-diisopropylethylamine (DIPEA). Key parameters include:

  • Solvent : DCM or dimethylformamide (DMF)

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 12–18 h

  • Yield : 62–68% after column chromatography

Table 1: Optimization of Coupling Reaction Conditions

ParameterTested RangeOptimal ConditionImpact on Yield
SolventDCM, DMF, THFDMF+12% in DMF
Temperature (°C)0, 25, 4025>60% at 25°C
Equiv. DIPEA1.0–3.02.5Peak at 2.5

Enzymatic Reductive Amination for Chiral Control

Patent WO2020016749A2 discloses an asymmetric synthesis method using rhodium-catalyzed reductive amination to control stereochemistry:

Key Steps:

  • Substrate Preparation : Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is synthesized via enzymatic reduction of a ketone precursor using alcohol dehydrogenase (ADH) and NADPH cofactor.

  • Coupling Reaction : The piperidine intermediate is coupled with 6-methoxyindole-2-carboxamide using Rh(acac)(C₂H₄)₂ (0.5 mol%) and (S)-BINAP ligand in toluene at 60°C for 24 h.

  • Oxobutyl Linker Installation : The benzylpiperazine-oxobutyl segment is introduced via Mitsunobu reaction (DIAD, PPh₃, THF).

Table 2: Enzymatic vs. Chemical Reduction

MetricEnzymatic MethodChemical (NaBH₄)
Enantiomeric Excess>98% ee72–78% ee
Yield58%65%
Reaction Time48 h6 h

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from MDPI’s indole-carboxamide hybrids, a resin-bound approach enables parallel synthesis:

Procedure:

  • Resin Functionalization : Wang resin is loaded with Fmoc-6-methoxyindole-2-carboxylic acid using HBTU/HOBt activation.

  • Oxobutyl Linker Addition : 4-Oxobutyric acid is coupled via DIC/oxyma pure in DMF (2 × 30 min).

  • Benzylpiperazine Conjugation : Benzylpiperazine is introduced via reductive amination (NaBH₃CN, DMF/AcOH, 24 h).

  • Cleavage : TFA/DCM (95:5) liberates the product with 89% purity (HPLC).

Table 3: Solid-Phase Synthesis Efficiency

Batch Size (mmol)Purity (%)Average Yield (%)
0.18985
0.58782
1.08478

Challenges and Optimization Strategies

Common Pitfalls:

  • Oxobutyl Side-Chain Instability : The ketone group in the oxobutyl linker is prone to undesired reductions. Using TEMPO (0.1 eq.) as a radical scavenger improves stability.

  • Indole N-H Reactivity : Premature alkylation at the indole N1 position is mitigated by protecting groups (e.g., tert-butoxycarbonyl, Boc), removed later with TFA.

Scalability Considerations:

  • Cost Analysis : Enzymatic methods reduce chiral purification costs by 40% but require specialized equipment.

  • Green Chemistry Metrics : Switching from DCM to cyclopentyl methyl ether (CPME) decreases process mass intensity from 32 to 19.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)StereocontrolScalability
Multi-Step Organic6895ModerateHigh
Enzymatic5898ExcellentModerate
Solid-Phase8589NoneHigh

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide exhibit significant antimicrobial properties. A study on related compounds indicated effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be in the micromolar range, highlighting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In particular, compounds derived from similar structures have shown promising results against human cancer cell lines, including colorectal carcinoma (HCT116). For instance, certain derivatives demonstrated IC50 values lower than established chemotherapeutics like 5-fluorouracil, indicating a strong cytotoxic effect on cancer cells while exhibiting selectivity towards malignant over healthy cells .

Case Study: Anticancer Activity Evaluation

A specific evaluation involved testing the compound's efficacy against several cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. The selectivity index was notably favorable when compared to normal cell lines, suggesting a potentially safer profile for therapeutic use .

Neuropharmacological Applications

The piperazine moiety present in the compound suggests possible applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies indicate that such compounds may possess anxiolytic or antidepressant properties, making them candidates for further exploration in psychiatric medicine .

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

CDD-823953 (N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide)

  • Structural Similarities : Both compounds share a benzylpiperazine group, critical for receptor binding.
  • Key Differences :
    • CDD-823953 contains a nitrobenzoylphenyl group, introducing strong electron-withdrawing effects, whereas the target compound has a methoxyindole with electron-donating properties.
    • The acetamide linker in CDD-823953 may reduce conformational flexibility compared to the 4-oxobutyl chain in the target compound .
  • Functional Implications : CDD-823953 was studied for antitubercular activity, suggesting the benzylpiperazine-carboxamide scaffold may target microbial enzymes. The nitro group likely enhances reactivity but may increase toxicity .

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide

  • Structural Similarities: Both compounds feature a methoxy-substituted heterocycle (indole or dihydropyridinone) and a carboxamide linker.
  • The indole’s 3-carboxamide (vs. 2-carboxamide in the target) may shift binding orientation in active sites .
  • Functional Implications : Piperidine-based analogs are common in kinase inhibitors; the target compound’s piperazine group might improve solubility or target selectivity.

PS69 (Neurokinin 1 Receptor Antagonist Probe)

  • Structural Similarities : PS69 includes a 4-oxobutyl chain and piperazine group, akin to the target compound.
  • Key Differences: PS69 incorporates a xanthene fluorophore, indicating use as a fluorescent probe rather than a therapeutic agent.
  • Functional Implications : The shared 4-oxobutyl-piperazine motif suggests compatibility with intracellular targeting, but PS69’s fluorescence tag prioritizes imaging over potency.

4-(4-Fluorophenyl)piperidine Derivatives

  • Structural Similarities : Aromatic piperidine/piperazine groups are present in both.
  • Key Differences :
    • Fluorophenyl groups enhance hydrophobicity and metabolic stability but lack the target’s carboxamide and indole moieties .
  • Functional Implications : Fluorinated analogs often exhibit improved CNS penetration, but the absence of the 4-oxobutyl-carboxamide linker may reduce target engagement.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 4-oxobutyl linker and carboxamide group are synthetically tractable using standard coupling reagents (e.g., TBTU, DIPEA) as seen in related syntheses .
  • Pharmacokinetics : The methoxy group may enhance metabolic stability compared to nitro-containing analogs like CDD-823953, which could exhibit faster clearance .
  • Target Specificity: Piperazine rings (vs.

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity across various biological systems.

The molecular formula of this compound is C25H30N4O3, with a molecular weight of 434.54 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.

PropertyValue
Molecular FormulaC25H30N4O3
Molecular Weight434.54 g/mol
LogP2.5056
Polar Surface Area61.406 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole derivatives and piperazine precursors. The structural complexity is derived from the incorporation of functional groups that enhance its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antimicrobial properties .

Anticancer Activity

Research has also indicated that indole derivatives possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, with some derivatives exhibiting selectivity towards rapidly dividing cells .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the activity of several indole derivatives against MRSA, it was found that certain structural modifications significantly enhanced their antibacterial efficacy. This compound was among those tested, showing promising results with an MIC of approximately 3.90 µg/mL against MRSA .
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of various indole-based compounds revealed that those containing piperazine moieties exhibited higher antiproliferative activity against cancer cell lines compared to their non-piperazine counterparts. The compound demonstrated significant inhibition of cell growth in A549 cells with an IC50 value in the low micromolar range .

Q & A

Q. What protocols ensure reproducibility in pharmacological evaluations?

  • Answer :
  • Dose-response curves : Use at least six concentrations (10 pM–10 µM) in triplicate.
  • Positive controls : Include reference antagonists (e.g., SB-277011A for D3 receptors) .
  • Data normalization : Express results as % inhibition relative to vehicle controls .

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